4-(o-Tolyl)tetrahydropyran-4-carbonitrile
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Overview
Description
4-(o-Tolyl)tetrahydropyran-4-carbonitrile is a chemical compound with the molecular formula C13H15NO. It is characterized by a tetrahydropyran ring substituted with an o-tolyl group and a carbonitrile group. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(o-Tolyl)tetrahydropyran-4-carbonitrile typically involves the reaction of o-tolyl-substituted aldehydes with tetrahydropyran derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the tetrahydropyran ring . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-(o-Tolyl)tetrahydropyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydropyran ring into more oxidized forms.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The o-tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions include oxidized tetrahydropyran derivatives, amines, and substituted aromatic compounds .
Scientific Research Applications
4-(o-Tolyl)tetrahydropyran-4-carbonitrile is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(o-Tolyl)tetrahydropyran-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-(p-Tolyl)tetrahydropyran-4-carbonitrile
- 4-(m-Tolyl)tetrahydropyran-4-carbonitrile
- 4-Phenyl-tetrahydropyran-4-carbonitrile
Uniqueness
4-(o-Tolyl)tetrahydropyran-4-carbonitrile is unique due to the position of the tolyl group, which influences its chemical reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its para and meta counterparts .
Properties
IUPAC Name |
4-(2-methylphenyl)oxane-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-11-4-2-3-5-12(11)13(10-14)6-8-15-9-7-13/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRMKWPREAHUFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCOCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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